molecular formula C23H23N3O2 B10759152 6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide

6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide

Cat. No.: B10759152
M. Wt: 373.4 g/mol
InChI Key: FWTQOPWAMQXIMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps as described above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE involves its interaction with specific molecular targets. One known target is the urokinase-type plasminogen activator, which plays a role in various physiological processes. The compound’s effects are mediated through its binding to this target, leading to modulation of its activity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxanilides: These compounds share a similar core structure but differ in the substituents attached to the naphthalene and aniline moieties.

    Phenoxy Compounds: Compounds with a phenoxy group attached to an aromatic ring.

    Phenol Ethers: Compounds where a phenol group is linked to an ether moiety.

Uniqueness

6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the urokinase-type plasminogen activator, sets it apart from other similar compounds .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

6-carbamimidoyl-N-(3-cyclopentyloxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C23H23N3O2/c24-22(25)17-10-8-16-13-18(11-9-15(16)12-17)23(27)26-19-4-3-7-21(14-19)28-20-5-1-2-6-20/h3-4,7-14,20H,1-2,5-6H2,(H3,24,25)(H,26,27)

InChI Key

FWTQOPWAMQXIMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=N)N

Origin of Product

United States

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